2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol
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Overview
Description
2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The reaction conditions often include the use of solvents such as xylene and ethanol, and reagents like potassium carbonate and calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve heating under reflux, using solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also have a fused pyrimidine ring system and are known for their antiproliferative and antimicrobial properties.
Uniqueness
What sets 2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol apart is its unique combination of a morpholine ring and a thienopyrimidine core. This structural feature enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development and other applications .
Properties
Molecular Formula |
C17H19N5O2S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(4-morpholin-4-yl-2-pyrimidin-5-ylthieno[2,3-d]pyrimidin-6-yl)propan-2-ol |
InChI |
InChI=1S/C17H19N5O2S/c1-17(2,23)13-7-12-15(22-3-5-24-6-4-22)20-14(21-16(12)25-13)11-8-18-10-19-9-11/h7-10,23H,3-6H2,1-2H3 |
InChI Key |
HSJNCNFEMKDGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(N=C(N=C2S1)C3=CN=CN=C3)N4CCOCC4)O |
Origin of Product |
United States |
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